2-(4-Ethylphenyl)-2-(methylamino)acetamide

Catalog No.
S12582335
CAS No.
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Ethylphenyl)-2-(methylamino)acetamide

Product Name

2-(4-Ethylphenyl)-2-(methylamino)acetamide

IUPAC Name

2-(4-ethylphenyl)-2-(methylamino)acetamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-3-8-4-6-9(7-5-8)10(13-2)11(12)14/h4-7,10,13H,3H2,1-2H3,(H2,12,14)

InChI Key

LKPHKZXYTOCEDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)N)NC

2-(4-Ethylphenyl)-2-(methylamino)acetamide, also known as N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride, is a chemical compound characterized by its molecular formula C12H17N2OC_{12}H_{17}N_{2}O and a molecular weight of approximately 209.28 g/mol. This compound features an acetamide functional group, with a methylamino group attached to the second carbon of the acetamide structure and an ethylphenyl group attached to the nitrogen atom. The presence of hydrochloride indicates that it exists in a salt form, which enhances its solubility and stability in biological systems, making it suitable for pharmaceutical applications.

The chemical reactivity of 2-(4-Ethylphenyl)-2-(methylamino)acetamide is influenced by its functional groups. Key reactions include:

  • Hydrolysis: The acetamide can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and acetic acid.
  • Nucleophilic Substitution: The nitrogen atom may participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used, potentially altering its biological activity.

Research indicates that 2-(4-Ethylphenyl)-2-(methylamino)acetamide exhibits significant biological activity. It has been studied for potential pharmacological properties, including:

  • Antimicrobial Activity: Investigated for its effectiveness against various microbial strains.
  • Anti-inflammatory Effects: The compound may influence pathways related to pain and inflammation, suggesting potential therapeutic applications in treating inflammatory conditions.
  • Mechanism of Action: Its interaction with specific molecular targets, such as receptors or enzymes, modulates their activity, leading to various biological effects.

The synthesis of 2-(4-Ethylphenyl)-2-(methylamino)acetamide typically involves multi-step organic synthesis techniques. A general approach includes:

  • Formation of the Ethylphenyl Group: This can be achieved by reacting an appropriate phenol derivative with an ethyl halide under basic conditions.
  • Methylation of the Amine: The methylamino group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
  • Acetamide Formation: Finally, the acetamide functional group is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base .

2-(4-Ethylphenyl)-2-(methylamino)acetamide has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or microbial infections.
  • Research: Utilized as a biochemical probe to study enzyme interactions and pathways related to pain signaling.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 2-(4-Ethylphenyl)-2-(methylamino)acetamide. Potential interactions may include:

  • Binding affinity studies with specific receptors involved in pain signaling pathways.
  • Investigating metabolic pathways to understand how the compound is processed in biological systems.
  • Evaluating synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with 2-(4-Ethylphenyl)-2-(methylamino)acetamide. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
N-(2-methylphenyl)-2-(methylamino)acetamide1049757-39-3Similar structure but lacks ethyl substitution
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide50295-20-0Contains additional methyl groups on phenyl
N,N-Dimethylglycine111-91-1Simpler structure without aromatic ring
N-(4-methylphenyl)-2-(methylamino)acetamide15370321Similar amine structure but different substituents

The uniqueness of 2-(4-Ethylphenyl)-2-(methylamino)acetamide lies in its specific ethyl substitution on the phenyl ring and its unique amine configuration, which may impart distinct biological properties compared to these similar compounds .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

192.126263138 g/mol

Monoisotopic Mass

192.126263138 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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